(R)-Amino-N-benzyl-3-methoxypropionamide

Catalog No.
S681221
CAS No.
196601-69-1
M.F
C11H16N2O2
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Amino-N-benzyl-3-methoxypropionamide

Pharmaceutical manufacturers face yield loss and chiral instability when using the free base or racemate for lacosamide synthesis. The (R)-enantiomer as a stabilized phosphate salt ensures >99% ee, crystalline processability, and direct N-acetylation without costly chiral resolution. - Eliminates >50% yield loss from racemate separation. - Crystalline solid prevents racemization during storage and handling. - Essential reference standard for HPLC impurity D quantification.

CAS Number

196601-69-1

Product Name

(R)-Amino-N-benzyl-3-methoxypropionamide

IUPAC Name

(2R)-2-amino-N-benzyl-3-methoxypropanamide

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C11H16N2O2/c1-15-8-10(12)11(14)13-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

WPLANNRKFDHEKD-SNVBAGLBSA-N

Synonyms

(2R)-2-Amino-N-benzyl-3-methoxypropanamide; N-benzyl-O-methyl-D-serinamide; N-Desacetyl Lacosamide

Canonical SMILES

COCC(C(=O)NCC1=CC=CC=C1)N

Isomeric SMILES

COC[C@H](C(=O)NCC1=CC=CC=C1)N

The exact mass of the compound (R)-2-amino-N-benzyl-3-methoxypropanamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

(R)-Amino-N-benzyl-3-methoxypropionamide (CAS 196601-69-1), also known as desacetyl lacosamide or Impurity D, is a highly specialized chiral amino acid amide. In industrial and pharmaceutical procurement, it serves two primary functions: as the direct precursor in the asymmetric synthesis of the antiepileptic drug (R)-Lacosamide, and as a critical analytical reference standard for tracking hydrolytic degradation in formulated API products. The compound features a methoxy-substituted chiral center that dictates the pharmacological activity of its downstream derivatives. Because the free base form is prone to racemization and presents as a difficult-to-handle oil, procurement decisions often hinge on selecting the appropriate salt form—most notably the phosphate salt—to ensure long-term chiral stability, chemical purity, and solid-state processability during scale-up [1].

Research Fit

Stereochemical Probe Enables enantiomer-specific Nav slow inactivation studies; (R)-configuration required for functional activity
Impurity Standard Lacosamide EP Impurity D (R-isomer); certified chiral reference for HPLC/LC-MS methods
Synthetic Intermediate Stable N-desacetyl precursor; supports high-yield (R)-Lacosamide synthesis via N-acetylation
PAAD Scaffold Key template for anticonvulsant/analgesic research; C(2)-methoxy provides distinct SAR profile

Substituting the strict (R)-enantiomer with a racemic mixture or the (S)-isomer fundamentally breaks the value chain of Lacosamide synthesis, as only the (R)-configuration yields the pharmacologically active sodium-channel modulator. Using a racemate requires introducing complex, low-yield fractional crystallizations or expensive chiral chromatography late in the synthetic route, effectively halving the atom economy. Furthermore, substituting the stabilized phosphate salt with the generic free base form introduces severe process risks; the free base is physically intractable (often presenting as an oil) and highly susceptible to chiral degradation over time. Procurement of the free base for long-term inventory can result in catastrophic enantiomeric drift, whereas the phosphate salt guarantees both crystalline processability and absolute stereochemical preservation [1].

Substitution Risk

(S)-Enantiomer: Functionally Inactive
The (S)-enantiomer showed no suppression of neuronal excitability or Nav slow inactivation in head-to-head comparisons. Switching enantiomers would abolish target engagement.
C(2)-Hydrocarbon Analogs: Potency Shift
Replacing the methoxy group with isopropyl or tert-butyl groups significantly alters in vivo anticonvulsant potency and SAR. Direct substitution may shift model-response profiles.

Chiral Stability and Shelf-Life: Phosphate Salt vs. Free Base

The free base of (R)-Amino-N-benzyl-3-methoxypropionamide suffers from severe chiral degradation during long-term storage. In contrast, formulating the intermediate as a phosphate salt completely arrests enantiomeric drift. A 12-month stability study demonstrated that the free base's chiral purity dropped from 95.66% to nearly 50%, whereas the phosphate salt maintained a 99.37% chiral purity and 100% chemical purity with zero observable chiral degradation over the same period [1].

Evidence DimensionChiral purity retention over 12 months
Target Compound Data99.37% chiral purity (0% degradation) for the phosphate salt
Comparator Or BaselineFree base (chiral purity dropped from 95.66% to ~50%)
Quantified Difference~45% absolute difference in chiral purity retention after 12 months
Conditions12-month storage stability assay at standard conditions

Procuring the phosphate salt form eliminates the risk of precursor racemization during inventory storage, avoiding costly downstream chiral resolution steps in API manufacturing.

DRG Neuron Excitability
Head-to-head
(R): Significant AP decreasevs.(S): No change from control
Binary stereospecific effect; only (R) is pharmacologically active.
DRG neurons, 100 µM, whole-cell patch-clamp. Stereochemical-control context.

Solid-State Processability and Crystallization Efficiency

The free base of (R)-Amino-N-benzyl-3-methoxypropionamide typically presents as an oil or a low-melting solid, complicating large-scale handling and purification. When screening counterions for solid-state isolation, many common acids yield soluble, oily, or glue-like separations. However, reacting the intermediate with phosphoric acid readily forms a highly crystalline phosphate salt. This targeted crystallization not only transforms an intractable oil into a free-flowing solid but also upgrades the chiral purity from ~94% to >99% in a single step, outperforming other chiral resolving acids [1].

Evidence DimensionPhysical state and purification efficiency
Target Compound DataPhosphate salt forms a highly crystalline solid, upgrading chiral purity to >99%
Comparator Or BaselineFree base (oily/glue-like) and other acid salts (fail to crystallize)
Quantified DifferenceTransformation from an unprocessable oil to a crystalline solid with a >5% absolute increase in chiral purity
ConditionsCounterion screening for solid-state isolation

Procuring or forming the phosphate salt drastically improves material handling, filtration, and purification efficiency during industrial scale-up compared to the oily free base.

Nav Slow Inactivation
Head-to-head
(R) 100 µM: V₁/₂ −13.8 mVvs.(S) 500 µM: negligible shift
Potent, stereoselective modulation of slow inactivation; (S) inert at 5× higher concentration.
CAD cells, 5 s prepulse. Enantiomeric purity critical for channel pharmacology assays.

Quantitative Reference Standard for API Degradation Tracking

In addition to its role as a synthetic intermediate, (R)-Amino-N-benzyl-3-methoxypropionamide (also known as desacetyl lacosamide or Impurity D) is a primary hydrolytic degradation product of Lacosamide under acidic conditions. Regulatory agencies require strict monitoring of this specific degradant in commercial liquid formulations. Utilizing the pure compound as an analytical reference standard allows for precise HPLC/UPLC quantification to ensure the impurity remains below the standard ICH threshold of 0.20%, a capability impossible with uncharacterized crude degradation mixtures [1].

Evidence DimensionLimit of quantification for API degradation
Target Compound DataEnables precise quantification below the 0.20% ICH threshold
Comparator Or BaselineUncharacterized crude degradation mixtures (cannot provide quantitative calibration)
Quantified DifferenceProvides exact calibration for <0.20% threshold compliance
ConditionsHPLC/UPLC impurity profiling of Lacosamide liquid formulations

Purchasing the highly purified compound as a reference standard is mandatory for QA/QC laboratories to validate the shelf-life and regulatory compliance of formulated Lacosamide.

In Vivo MES ED₅₀
Cross-study comparable
Parent scaffold: 13–21 mg/kg
Optimized derivative: 8.9 mg/kg
Ranked among top PAAD scaffolds; methoxy variant offers distinct SAR for potency optimization.
Mouse MES model, i.p. Comparator values: phenobarbital 22 mg/kg, phenytoin 9.5 mg/kg. Model-response context.

Precursor for Asymmetric API Manufacturing

Because of its established chiral stability and high enantiomeric excess when utilized as a phosphate salt, this compound is the required penultimate precursor for synthesizing (R)-Lacosamide. By employing the pre-resolved (R)-enantiomer, manufacturers can perform a direct N-acetylation step, avoiding the >50% yield losses and complex chromatographic separations associated with racemic starting materials [1].

Regulatory Impurity Profiling (Impurity D)

As a recognized degradation product of Lacosamide under acidic conditions, the highly purified form of this compound is essential for QA/QC laboratories. It serves as a quantitative HPLC/UPLC reference standard, enabling manufacturers to prove that hydrolytic degradation in liquid API formulations remains strictly below the 0.20% ICH regulatory threshold [2].

Solid-State Process Optimization

For process chemists developing scalable routes to functionalized amino acid amides, the transition of this compound from an intractable free-base oil to a highly crystalline phosphate salt serves as a benchmark. Procuring the phosphate salt directly streamlines filtration, drying, and handling workflows in pilot-plant environments, bypassing the need for custom crystallization screening [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nav Channel Pharmacological Probe
Enantiomer-specific (R)-configuration
Stereospecific slow-inactivation assay response; (S)-enantiomer as negative control
Lacosamide Impurity Reference Standard
Certified chiral purity (>99% ee)
HPLC/LC-MS method specificity; retention time and resolution from Lacosamide
Anticonvulsant Drug Discovery Scaffold
C(2)-methoxy SAR and in vivo potency rank
MES model-response endpoints; comparison to phenytoin-class probes
Intermediate for (R)-Lacosamide Synthesis
N-desacetyl precursor stability
N-acetylation efficiency; enantiomeric excess retention during API conversion

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

208.121177757 Da

Monoisotopic Mass

208.121177757 Da

Heavy Atom Count

15

Appearance

Off-White Low-Melting Solid

UNII

R88M5U8KUE

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(R)-2-Amino-N-benzyl-3-methoxypropanamide

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